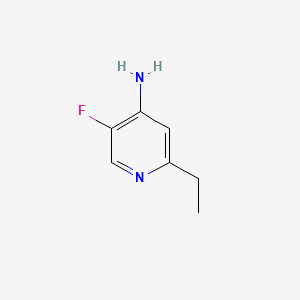![molecular formula C16H24O3Si B14888669 [3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14888669.png)
[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is an organic compound that belongs to the class of silanes It is characterized by the presence of a trimethylsilyl group attached to a propargylic ether, which is further substituted with a 3,4-dimethoxyphenyl group
Métodos De Preparación
The synthesis of [3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and propargyl alcohol.
Formation of Propargylic Ether: The propargyl alcohol is reacted with 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate to form the corresponding propargylic ether.
Silylation: The propargylic ether is then treated with trimethylsilyl chloride in the presence of a base like triethylamine to introduce the trimethylsilyl group, yielding the final product.
Industrial production methods may involve similar steps but are optimized for higher yields and scalability. These methods often use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, replacing it with other functional groups such as halides or alkoxides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Halides, alkoxides
Major products formed from these reactions include ketones, carboxylic acids, alkenes, alkanes, and substituted ethers.
Aplicaciones Científicas De Investigación
[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a therapeutic agent.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of [3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can be easily removed or substituted, allowing the compound to act as an intermediate in the formation of more complex structures. The 3,4-dimethoxyphenyl group provides additional sites for chemical modification, enhancing the compound’s versatility in synthetic applications.
Comparación Con Compuestos Similares
Similar compounds to [3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane include:
3,4-Dimethoxyphenethylamine: This compound has a similar aromatic structure but lacks the silyl and propargylic ether groups, making it less versatile in synthetic applications.
3-(3,4-Dimethoxy-phenyl)-1-(4-methoxy-phenyl)-propenone: This compound shares the 3,4-dimethoxyphenyl group but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its combination of a trimethylsilyl group and a propargylic ether, which provides a versatile platform for further chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C16H24O3Si |
|---|---|
Peso molecular |
292.44 g/mol |
Nombre IUPAC |
[4-(3,4-dimethoxyphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C16H24O3Si/c1-16(2,19-20(5,6)7)11-10-13-8-9-14(17-3)15(12-13)18-4/h8-9,12H,1-7H3 |
Clave InChI |
ATVTXDSJMFQXBP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC1=CC(=C(C=C1)OC)OC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


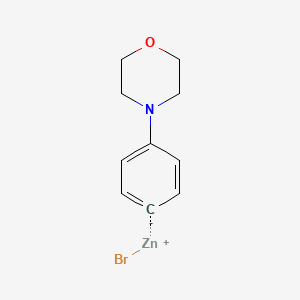
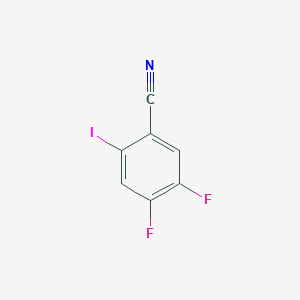

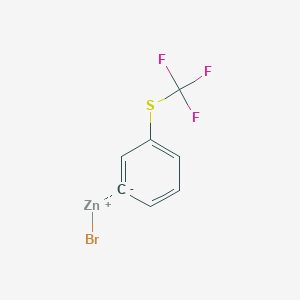
![1,8,10,17-Tetramethyl-3,6,12,15-tetrazapentacyclo[13.3.1.13,17.16,10.18,12]docosane-4,9,14,18-tetrone](/img/structure/B14888613.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane](/img/structure/B14888615.png)

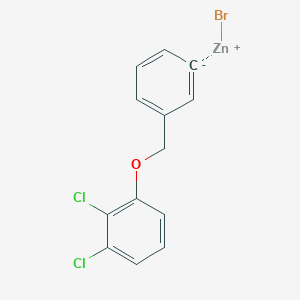
![tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B14888632.png)
![tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14888635.png)
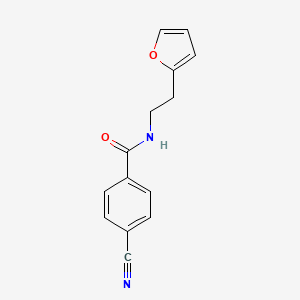

![4-Methyl-3-[(2-methylpentanoyl)amino]benzoic acid](/img/structure/B14888660.png)
